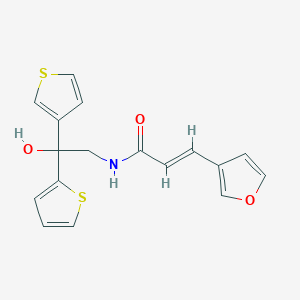

![molecular formula C10H18ClNO2 B2691898 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride CAS No. 2460750-15-4](/img/structure/B2691898.png)

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which are structurally similar to the compound , has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

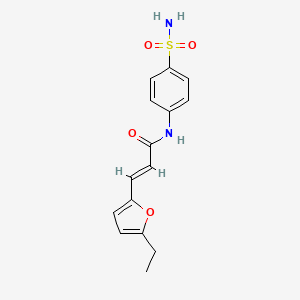

The molecular structure of “9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride” includes a total of 31 bonds, 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Structures of (Acyloxy)boranes : The reaction of 9-Borabicyclo[3.3.1]nonane with monocarboxylic acids produces dimers in the solid state, showcasing a variety of structural features and indicating the compound's utility in the study of Lewis acids and their unexpected structural diversity (Lang et al., 1995).

Facile Synthesis of B-amino-9-borabicyclo[3.3.1]nonanes : Demonstrates the compound's rapid and quantitative reaction with primary and secondary amines, leading to high-yield and purity derivatives, highlighting its application in aminoboration studies (Singaram, 1992).

Enantioselective Synthesis

Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid : This work illustrates the compound's role in asymmetric synthesis, providing a pathway to generate molecular complexity and showcasing its potential in the development of novel pharmaceuticals (Garrido et al., 2013).

Peptide Conformation

Synthesis of a bis-cationic α,α-disubstituted amino acid : Research indicates that the compound influences the conformational properties of peptides, pointing to its utility in the design of peptidomimetics with specific structural and functional properties (Yamashita et al., 2015).

Material Science and Catalysis

Boron–Boron Double Transborylation Strategy : The use of 9-Borabicyclo[3.3.1]nonane in catalytic processes for the synthesis of alkyl gem-di-pinacol boronic esters demonstrates its application in material science and catalysis, offering a method for the creation of new materials and chemicals (Docherty et al., 2020).

Nanoparticle Synthesis

9-BBN Induced Synthesis of Nanoparticles : The compound is used as a reducing agent in the synthesis of gold nanoparticles, indicating its importance in nanotechnology and potential applications in electronics, medicine, and catalysis (Sardar & Shumaker-Parry, 2009).

作用機序

Target of Action

The primary targets of 9-Aminobicyclo[33

Mode of Action

The exact interaction of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 9-Aminobicyclo[33

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 9-Aminobicyclo[33 . More studies are required to understand how environmental factors affect the compound’s action.

特性

IUPAC Name |

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;/h7-8H,1-6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNVSQCKGZETHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)C2(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

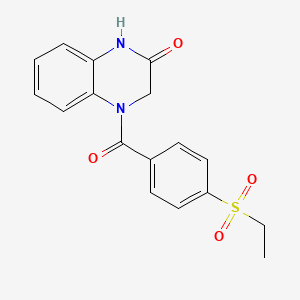

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2691825.png)

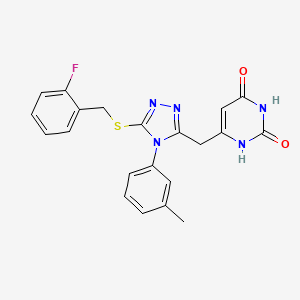

![(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2691827.png)

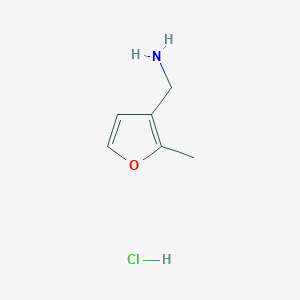

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2691829.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2691831.png)

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2691834.png)

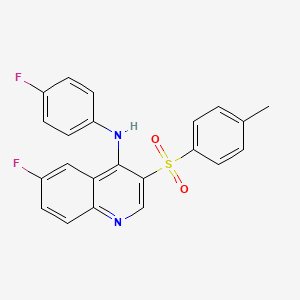

![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)

![N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B2691838.png)